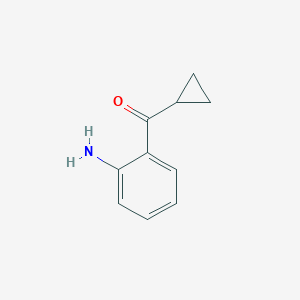

(2-Aminophenyl)(cyclopropyl)methanone

Description

Contextual Significance of Aminophenyl Ketone Scaffolds in Modern Organic Synthesis

Aminophenyl ketone scaffolds are fundamental building blocks in the synthesis of a multitude of organic compounds, particularly nitrogen-containing heterocycles that form the core of many pharmaceuticals and functional materials. The strategic placement of an amino group ortho to a ketone carbonyl group facilitates a range of intramolecular cyclization reactions, leading to the efficient construction of privileged heterocyclic systems.

The utility of these scaffolds lies in their dual reactivity. The amino group can act as a nucleophile or be transformed into other functional groups, while the ketone offers an electrophilic site for additions or can direct reactions to adjacent positions on the aromatic ring. This functional arrangement is pivotal in classic reactions like the Friedländer annulation for quinoline (B57606) synthesis. Modern synthetic chemistry continues to leverage this potential, for instance, in the one-pot relay catalysis for the divergent synthesis of furo[3,4-b]indoles and cyclopenta[b]indoles, which starts from 3-(2-aminophenyl)-1,4-enynols rsc.org.

The concept of using defined molecular scaffolds is a growing theme in chemistry, allowing for the systematic assembly of functional molecules mdpi.com. Aminophenyl ketone cores fit perfectly within this paradigm, providing a robust foundation that can be derivatized to create libraries of compounds for various applications, including medicinal chemistry and materials science mdpi.comacs.org. The synthesis of novel positron emission tomography (PET) imaging agents for enzymes like Lysine-Specific Demethylase 1 has utilized (2-aminocyclopropyl)phenyl derivatives, underscoring the importance of the aminophenyl moiety in creating bioactive molecules acs.org.

Table 1: Synthetic Applications of Aminophenyl Ketone Scaffolds

| Precursor Type | Reaction | Product | Significance |

|---|---|---|---|

| o-Aminoacetophenone | Friedländer Annulation | Quinolines | Core structure in many pharmaceuticals |

| 3-(2-Aminophenyl)-1,4-enynol | Relay Catalysis | Furo[3,4-b]indoles | Access to complex heterocyclic systems rsc.org |

| (2-Aminocyclopropyl)phenyl derivatives | Multi-step Synthesis | PET Imaging Agents | Development of novel diagnostic tools acs.org |

| General Aminophenyl Ketones | Cyclization Reactions | Various Heterocycles | Fundamental building blocks in organic synthesis mdpi.com |

Exploration of Cyclopropyl (B3062369) Ketone Motifs in Synthetic Transformations

The cyclopropyl ketone motif is a powerhouse in synthetic organic chemistry, primarily due to the inherent strain of the three-membered ring. This strain can be strategically released in a variety of transformations, providing access to more complex molecular architectures that would be challenging to synthesize otherwise. These motifs are recurrent in natural products and FDA-approved drugs, highlighting their significance nih.gov.

One of the most powerful applications of cyclopropyl ketones is in formal cycloaddition reactions. For example, they are versatile substrates for catalytic formal [3+2] cycloadditions with alkenes and alkynes. acs.orgacs.org These reactions, often catalyzed by transition metals like titanium or through radical redox-relay mechanisms, can construct polysubstituted cyclopentane (B165970) rings with excellent diastereo- and enantioselectivity acs.org. Recent advancements have shown that SmI₂ catalysis can facilitate these cycloadditions even with relatively unreactive alkyl cyclopropyl ketones, expanding the scope of this methodology to create sp³-rich products acs.org.

Beyond cycloadditions, cyclopropyl ketones undergo a variety of other useful transformations. Donor-acceptor (D-A) cyclopropanes, which feature an electron-donating group and an electron-accepting group (like a ketone), are particularly reactive. For instance, 2-hydroxyaryl-substituted D-A cyclopropanes can rearrange to form 2,3-dihydrobenzofurans or react as o-quinone methide equivalents with alkenes to yield chromane (B1220400) derivatives nih.gov. The synthesis of these valuable building blocks can be achieved through methods like the Corey-Chaykovsky cyclopropanation of chalcones nih.gov. Furthermore, synthetic routes to functionalized cyclopropyl ketones, such as 1-alkenyl cyclopropyl ketones, have been developed via multi-step sequences involving cyclopropanation and Horner-Emmons olefination kyushu-u.ac.jp.

Table 2: Key Synthetic Transformations of Cyclopropyl Ketones

| Reaction Type | Substrates | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Formal [3+2] Cycloaddition | Cyclopropyl ketone, Alkenes | Chiral Ti(salen) complex | Polysubstituted cyclopentanes | acs.org |

| Formal [3+2] Cycloaddition | Alkyl cyclopropyl ketone, Alkenes/Alkynes | SmI₂ / Sm⁰ | Complex, sp³-rich cyclopentanoids | acs.org |

| Rearrangement | 2-Hydroxyaryl D-A cyclopropane (B1198618) | Thermal/Lewis Acid | 2,3-Dihydrobenzofurans | nih.gov |

| Cycloaddition | 2-Hydroxyaryl D-A cyclopropane, Alkene | Thermal | Chromane derivatives | nih.gov |

| Olefination | Cyclopropyl phosphorylmethyl ketone, Carbonyl compound | Base (Horner-Emmons) | 1-Alkenyl cyclopropyl ketones | kyushu-u.ac.jp |

| Cyclopropanation | Chalcone | Dimethylsulfoxonium ylide | trans-1,2-diaroyl-cyclopropane | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOJKUDFFLOQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminophenyl Cyclopropyl Methanone

Chemo- and Regioselective Synthetic Routes to (2-Aminophenyl)(cyclopropyl)methanone

The chemo- and regioselective synthesis of this compound presents the dual challenge of precisely forming the cyclopropane (B1198618) ring and constructing the aminophenyl ketone framework without unwanted side reactions.

Strategies for the Introduction of the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl group is a critical step in the synthesis of the target molecule. Various methods have been developed for the formation of cyclopropane rings, with the Corey-Chaykovsky reaction being a notable example. wikipedia.orgnih.govnih.gov This reaction involves the use of a sulfur ylide to convert an α,β-unsaturated carbonyl compound into a cyclopropyl ketone. wikipedia.org While this method is widely used, the synthesis of the requisite chalcone precursor is a necessary preliminary step. nih.govnih.gov

Alternative approaches for introducing the cyclopropyl moiety include the use of organometallic reagents. For instance, the palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of zinc bromide has been shown to produce cyclopropyl arenes in good yields. organic-chemistry.org Another strategy involves the use of cyclopropanecarbonyl chloride in a Friedel-Crafts acylation reaction. researchgate.net

| Method | Reagents | Key Features | Potential Challenges |

| Corey-Chaykovsky Reaction | Sulfur ylide, α,β-unsaturated carbonyl compound | Stereospecific, tolerant of various functional groups | Requires synthesis of the α,β-unsaturated precursor |

| Metal-Catalyzed Cyclopropanation | Diazo compounds, transition metal catalyst (e.g., Rh, Co) | High efficiency and stereoselectivity | Potential for side reactions with diazo compounds |

| Grignard Reaction | Cyclopropylmagnesium bromide, aryl halide/triflate, Pd catalyst | Good yields for a range of substrates | Requires inert reaction conditions |

| Friedel-Crafts Acylation | Cyclopropanecarbonyl chloride, Lewis acid, protected aniline (B41778) | Direct introduction of the cyclopropylcarbonyl group | Potential for polysubstitution and rearrangement |

Approaches for the Construction of the Aminophenyl Ketone Framework

The construction of the aminophenyl ketone framework is another pivotal aspect of the synthesis. A common and direct approach is the Friedel-Crafts acylation of an aniline derivative. google.comkhanacademy.orggoogle.comsciencemadness.orgquora.com However, the amino group in aniline is a strong Lewis base that can react with the Lewis acid catalyst, deactivating the ring towards acylation. sciencemadness.orgquora.com To circumvent this, the amino group is typically protected as an amide (e.g., acetanilide) before acylation. google.comgoogle.comsciencemadness.org The choice of protecting group and Lewis acid catalyst is crucial for achieving high yields and regioselectivity.

Transition metal-catalyzed methods have also emerged as powerful tools for the synthesis of aryl ketones. researchgate.netnih.gov These reactions often involve the coupling of an organometallic reagent with an aryl halide or triflate. For instance, nickel-catalyzed cross-coupling of organozinc reagents with aromatic aldehydes represents an efficient route to aryl ketones. researchgate.net

The synthesis of 2-aminoaryl ketones can also be achieved through tandem reactions. For example, silver(I) and gold(I) have been shown to catalyze a tandem organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement/formal Myers-Saito cyclization of propargyl esters to form aromatic ketones. nih.gov The table below outlines various approaches for constructing the aminophenyl ketone framework.

| Method | Starting Materials | Key Features | Potential Challenges |

| Friedel-Crafts Acylation | Protected aniline, acylating agent, Lewis acid | Direct and versatile | Requires protection/deprotection of the amino group |

| Transition-Metal Catalysis | Aryl halide/triflate, organometallic reagent, catalyst | High efficiency and functional group tolerance | Cost and toxicity of some metal catalysts |

| Tandem Rearrangement/Cyclization | Propargyl esters, Ag(I) or Au(I) catalyst | Forms complex aromatic ketones from simple precursors | Substrate scope may be limited |

| From Acyl Hydrazides | Acyl hydrazide, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | A versatile method for forming 2-aminobenzophenones | Requires synthesis of specific starting materials |

Catalytic Synthesis Approaches

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis have been explored for the synthesis of this compound and related structures.

Transition-Metal-Catalyzed Protocols for this compound

Transition metals such as palladium, rhodium, and cobalt have been extensively used in catalytic cyclopropanation reactions and the synthesis of aryl ketones. organic-chemistry.orgrsc.org For instance, chiral rhodium complexes have been employed for the asymmetric synthesis of cyclopropyl α-amino carboxylates. rsc.org Cobalt-catalyzed asymmetric radical cyclopropanation of dehydroaminocarboxylates provides another route to chiral cyclopropyl amino acid derivatives. nih.gov

In the context of forming the ketone, palladium-catalyzed asymmetric arylation of α-keto imines offers a pathway to chiral α-amino ketones. nih.gov Nickel-catalyzed reactions have also been developed for the transformation of aromatic aldehydes into aryl ketones. researchgate.net A dual catalytic system involving a triplet ketone and a transition metal has been shown to be effective for the synthesis of ketones from α-keto acids. thieme-connect.de

| Catalyst System | Reaction Type | Key Advantages |

| Chiral Rhodium Complexes | Asymmetric Cyclopropanation | High yields and enantioselectivity |

| Cobalt-Based Metalloradical Catalysis | Asymmetric Radical Cyclopropanation | Stereoselective synthesis of chiral cyclopropyl amino acids |

| Palladium Catalysis | Asymmetric Arylation of α-Keto Imines | Access to chiral α-amino ketones |

| Nickel Catalysis | Conversion of Aldehydes to Ketones | Use of readily available starting materials |

| Dual Triplet Ketone/Transition-Metal Catalysis | Synthesis of Ketones from α-Keto Acids | Mild reaction conditions |

Organocatalytic Strategies in its Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. khanacademy.orgorganic-chemistry.org Chiral primary amines derived from amino acids have been shown to catalyze the synthesis of chiral ketones with high enantioselectivity. organic-chemistry.org Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, have also been developed for various transformations. nih.govnih.gov While specific applications of organocatalysis to the synthesis of this compound are not extensively reported, the general principles of organocatalytic C-C bond formation and cyclopropanation are applicable.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. mdpi.comunibo.itcookechem.comejcmpr.comunibo.it Key considerations include atom economy, the use of less hazardous reagents and solvents, and the development of catalytic processes. unibo.itcookechem.comejcmpr.com

In the context of synthesizing this compound, several strategies can be employed to enhance sustainability. The use of catalytic methods, both transition-metal-catalyzed and organocatalytic, reduces the need for stoichiometric reagents and often allows for milder reaction conditions. researchgate.net Solvent selection is another critical factor, with a push towards using greener solvents or even solvent-free reaction conditions. mdpi.comunibo.it The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can also improve efficiency and reduce waste. researchgate.net An eco-friendly synthesis of Olaparib, a drug containing a cyclopropanecarbonylpiperazine moiety, highlights the potential for developing greener routes for related compounds. researchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Utilizing catalytic reactions and tandem processes to maximize the incorporation of starting materials into the final product. |

| Use of Catalysis | Employing transition-metal or organocatalysts to reduce waste and energy consumption. |

| Benign Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

Stereocontrolled Synthesis of this compound and its Analogues

The synthesis of enantiomerically pure this compound and its analogues is of significant interest due to the prevalence of the chiral cyclopropane motif in a vast array of pharmaceuticals and biologically active compounds. rochester.edu Achieving stereocontrol in the formation of the cyclopropane ring is a key challenge that has been addressed through various advanced synthetic methodologies. These approaches can be broadly categorized into metal-catalyzed, organocatalyzed, and biocatalytic systems, each offering distinct advantages in terms of selectivity and substrate scope.

A prominent strategy for asymmetric cyclopropanation involves the use of chiral metal catalysts. Transition-metal-catalyzed insertion of carbenoid species into carbon-carbon double bonds is a particularly well-developed method. rochester.edu For instance, chiral dirhodium(II) complexes have demonstrated remarkable efficacy in catalyzing the enantioselective cyclopropanation of vinylsulfonamides with α-aryldiazoesters, yielding α-aryl-β-aminocyclopropane carboxylic acid derivatives with high diastereo- and enantioselectivities. nih.gov One such catalyst, the tert-butyl glycine-derived dirhodium complex Rh₂(S-4-Br-NTTL)₄, has been successfully employed in these transformations. nih.gov While not directly applied to this compound, this methodology could be adapted by utilizing an appropriately substituted olefin precursor.

Another powerful metal-catalyzed approach involves the use of chiral N,N'-dioxide–scandium(III) complexes. These catalysts have been effective in the asymmetric ring-opening of cyclopropyl ketones with β-naphthols, affording chiral β-naphthol derivatives in good yields and with high enantioselectivities (up to 97% ee). rsc.orgresearchgate.net This highlights the potential of chiral scandium catalysts in controlling stereochemistry in reactions involving cyclopropyl ketones.

Organocatalysis presents an alternative, metal-free approach to enantioselective cyclopropanation. princeton.edu Chiral amines, for example, can activate α,β-unsaturated aldehydes towards reaction with stabilized ylides, leading to the formation of enantioenriched cyclopropanes. princeton.edu This method relies on the formation of a chiral iminium ion intermediate, which directs the stereochemical outcome of the cyclopropanation reaction. The development of dihydroindole-based catalysts has been a significant advancement in this area, offering a new mode of stereoinduction termed "directed electrostatic activation". princeton.edu

In recent years, biocatalysis has emerged as a compelling strategy for the stereoselective synthesis of cyclopropyl ketones. rochester.edu Engineered variants of sperm whale myoglobin have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketone carbene donors. rochester.edu This chemoenzymatic approach offers a broad substrate scope and predictable stereoselectivity. rochester.edu Notably, engineered myoglobin catalysts have been utilized for the gram-scale synthesis of the chiral cyclopropane cores of several drugs, including Tranylcypromine, Tasimelteon, and Ticagrelor, with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). rochester.edu This demonstrates the potential of biocatalysis for the practical and scalable production of chiral cyclopropane-containing molecules.

The Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones represents a foundational method for synthesizing donor-acceptor cyclopropanes. nih.gov This reaction, which typically involves the use of a sulfoxonium ylide, can be adapted for stereocontrol through the use of chiral reagents or catalysts. While the traditional Corey-Chaykovsky reaction is not inherently asymmetric, modern variations have incorporated chirality to induce enantioselectivity.

The following table summarizes representative catalyst systems and their reported performance in the stereocontrolled synthesis of cyclopropane derivatives, which are analogous to the target compound.

| Catalyst/Method | Substrate Type | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Chiral Rh(III) Complex | β,γ-Unsaturated ketoesters and sulfoxonium ylides | 1,2,3-Trisubstituted cyclopropanes | 48-89 | >20:1 | up to 99 |

| Engineered Myoglobin | Vinylarenes and diazoketones | Cyclopropyl ketones | avg. 54 | - | - |

| (DHQD)₂AQN | α-Purine acrylates and α-bromo-carboxylic esters | Chiral cyclopropyl purine nucleoside analogues | 72-98 | - | 93-97 |

| Chiral N,N'-Dioxide-Sc(III) Complex | Aromatic or vinyl substituted cyclopropyl ketones and 2-naphthols | Chiral β-naphthol derivatives | 52-99 | - | 53-97 |

These advanced methodologies provide a robust toolkit for the stereocontrolled synthesis of this compound and its analogues. The choice of method would depend on the specific stereoisomer desired and the nature of the substituents on the aromatic ring and the cyclopropane moiety. Further research into the direct application of these methods to substrates bearing the 2-aminophenyl group is warranted to optimize conditions and achieve high levels of stereocontrol for this particular class of compounds.

Chemical Reactivity and Transformation Pathways of 2 Aminophenyl Cyclopropyl Methanone

Reactions Involving the Aromatic Amino Functionality

The primary amine attached to the phenyl ring is a key site for a variety of synthetic transformations, including the construction of heterocyclic systems and functional group modifications.

Cyclization Reactions for Heterocycle Formation (e.g., Quinazolines, Benzodiazepinones)

The strategic positioning of the amino group ortho to the cyclopropyl (B3062369) ketone moiety makes (2-Aminophenyl)(cyclopropyl)methanone a suitable precursor for synthesizing fused heterocyclic compounds. These intramolecular or intermolecular cyclization reactions are fundamental in medicinal chemistry for creating scaffolds with diverse biological activities.

Quinazoline (B50416) Synthesis: While direct synthesis from this compound requires specific co-reactants, the general strategy involves the reaction of 2-aminophenyl ketones with sources of carbon and nitrogen, such as amines or nitriles, often catalyzed by transition metals like ruthenium, rhodium, or copper. organic-chemistry.orgnih.gov For instance, a common pathway is the dehydrogenative coupling of 2-aminophenyl ketones with amines, facilitated by a ruthenium catalyst, to yield quinazoline products. organic-chemistry.org Another approach involves the condensation of 2-aminobenzophenones with benzylamines, catalyzed by ceric ammonium (B1175870) nitrate, to form 2-phenylquinazolines. organic-chemistry.org

Quinoxaline Formation: A notable reaction involves the condensation of this compound with glyoxal (B1671930) in the presence of an iodine/DMSO system, which results in the formation of bicyclic quinoxalines.

Benzodiazepine Synthesis: 2-Aminophenyl ketones are crucial starting materials for the synthesis of benzodiazepines, a class of compounds with significant pharmacological importance. nih.govwum.edu.plresearchgate.net The synthesis of 1,4-benzodiazepin-3-ones, for example, can be achieved through [4+3]-annulation reactions of similar 2-aminophenyl carbonyl compounds with azaoxyallyl cations. nih.gov This highlights the potential of this compound to serve as a building block for these seven-membered heterocyclic structures.

The table below summarizes key cyclization reactions involving the 2-aminophenyl ketone scaffold.

| Heterocycle | General Reactants | Catalyst/Reagents | Reference |

| Quinazolines | 2-Aminophenyl ketones, Amines | Ruthenium Complexes | organic-chemistry.org |

| 2-Phenylquinazolines | 2-Aminobenzophenones, Benzylamines | Ceric Ammonium Nitrate (CAN) | organic-chemistry.org |

| Quinoxalines | This compound, Glyoxal | I₂/DMSO | |

| 1,4-Benzodiazepin-3-ones | 2-Aminophenyl carbonyls, α-halohydroxamates | Base (e.g., Cs₂CO₃) | nih.gov |

Intermolecular Condensation and Coupling Reactions

The nucleophilic amino group readily participates in condensation reactions with carbonyl compounds to form imines, also known as Schiff bases. A prime example is the reaction of this compound with benzaldehyde, which yields the corresponding (2-benzylidenamino)phenyl cyclopropyl ketone with high efficiency. Such reactions are fundamental for introducing new substituents and extending the molecular framework.

| Reaction Type | Co-reactant | Product | Yield | Reference |

| Imine Condensation | Benzaldehyde | (2-benzylidenamino)phenyl cyclopropyl ketone | 90% |

Functionalization and Derivatization of the Amino Group

The primary amino group can be readily modified through various derivatization techniques, which is a common strategy in medicinal chemistry to alter a molecule's physicochemical properties and biological activity. nih.govmdpi.comnih.govscispace.com These modifications include reactions such as acylation or sulfonylation. For example, reacting the amine with sulfonyl chlorides would produce the corresponding sulfonamide. This functionalization can significantly impact properties like hydrogen bonding capacity, lipophilicity, and metabolic stability. mdpi.com

Reactions Involving the Ketone Carbonyl Group

The electrophilic carbon of the ketone group is a target for nucleophiles and can undergo both reductive and oxidative transformations.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophile for nucleophilic attack. rsc.org This reaction typically involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. researchgate.net Subsequent protonation of the alkoxide yields an alcohol. This process changes the hybridization of the carbonyl carbon from sp² to sp³. researchgate.net A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, and amines, can participate in these addition reactions. nih.gov

Reductive and Oxidative Transformations of the Carbonyl

The ketone functionality of this compound can be transformed through redox reactions.

Reduction: The ketone group can be readily reduced to a secondary alcohol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄), converting the ketone to (2-Aminophenyl)(cyclopropyl)methanol. This reduction is a standard method for producing the corresponding alcohol derivative.

The following table outlines the primary redox transformations.

| Transformation | Product Type | Typical Reagents | Reference |

| Reduction | Secondary Alcohol | NaBH₄ | |

| Oxidation | Quinone | KMnO₄ or CrO₃ |

Reactivity of the Cyclopropyl Ring System

The cyclopropane (B1198618) ring in this compound is a key structural feature that imparts unique reactivity to the molecule. Its high ring strain makes it susceptible to various transformations that are not readily observed in larger alicyclic systems. The reactivity is influenced by the electronic effects of the adjacent carbonyl and aminophenyl groups.

The strained three-membered ring of this compound is prone to cleavage under various conditions, leading to the formation of acyclic products. These reactions are often driven by the release of ring strain.

Nucleophilic Attack: The cyclopropane ring can be opened by nucleophiles such as thiols or amines through an SN2-type mechanism. This type of reaction is a common strategy for introducing new functional groups.

Acid-Catalyzed Isomerization: In the presence of acids like hydrochloric acid (HCl), the cyclopropane ring can undergo isomerization to form allylic chlorides.

Electrophilic Ring Opening: In related systems like trans-2-phenylcyclopropylamine hydrochloride, electrophilic attack occurs at the distal C2-C3 bond of the cyclopropane ring. nih.gov This is attributed to the weakening of this bond by the σ-withdrawing ammonium group and charge-charge repulsion in the transition state. nih.gov While not directly reported for this compound, similar principles of electrophilic cleavage could apply under appropriate superacidic conditions. nih.gov

Radical Ring-Opening: Cyclopropane derivatives, in general, can undergo oxidative radical ring-opening and cyclization reactions. nih.gov For instance, a cyclopropyl-substituted carbon radical can undergo ring-opening to form a more stable alkyl radical, which can then participate in further reactions. nih.gov

A summary of potential ring-opening reactions is presented in Table 1.

Table 1: Potential Ring-Opening Reactions of the Cyclopropyl Moiety

| Reaction Type | Reagents/Conditions | Potential Product Type |

| Nucleophilic Attack | Thiols, Amines | Ring-opened product with incorporated nucleophile |

| Acid-Catalyzed Isomerization | HCl | Allylic chloride |

| Electrophilic Cleavage | Superacids | Ring-opened carbocationic intermediates |

| Radical Ring-Opening | Radical initiators | Ring-opened radical species |

Direct functionalization of the cyclopropyl ring without ring-opening presents a synthetic challenge but offers a pathway to novel analogs. The unique electronic properties of the cyclopropyl group, which can stabilize an adjacent positive charge, influence its reactivity. iris-biotech.de

While specific examples of direct functionalization of the cyclopropyl ring in this compound are not extensively documented in the reviewed literature, general strategies for cyclopropane functionalization can be considered.

Transition Metal-Catalyzed Cycloaddition: In the synthesis of related fluorinated 2-phenylcyclopropylmethylamines, the cyclopropane ring itself is constructed via a transition metal-catalyzed [2+1]-cycloaddition of a diazo compound to an olefin. nih.gov This highlights a method for creating functionalized cyclopropane rings that could be incorporated into the target molecule's synthesis.

Modern Cross-Coupling Methodologies: Recent advances in organic synthesis have led to the development of methods for the cross-coupling of cyclopropyl groups. digitellinc.com These often involve the use of organometallic reagents and palladium catalysis, allowing for the formation of C-C and C-heteroatom bonds on the cyclopropane ring under relatively mild conditions. digitellinc.com

It is important to note that the aminophenyl moiety can also undergo functionalization, such as through Suzuki-Miyaura coupling with aryl boronic acids at the C5 position of the phenyl ring, catalyzed by palladium complexes.

Cascade and Multicomponent Reaction Strategies

This compound is a valuable building block for the synthesis of more complex heterocyclic systems through cascade and multicomponent reactions (MCRs). These reactions are highly efficient, allowing for the formation of multiple bonds in a single synthetic operation. nih.gov

The presence of the nucleophilic amino group and the electrophilic ketone in proximity allows for intramolecular cyclization reactions, often as part of a larger cascade sequence.

Synthesis of Quinolines and Quinolones: The 2-aminophenyl ketone substructure is a classic precursor for the synthesis of quinolines and quinolin-4-ones. Various synthetic methods, such as the Camps cyclization, could potentially be applied. nih.gov For example, the intramolecular condensation between the amine and the ketone, or reactions with other components, can lead to the formation of the quinoline (B57606) core. The Doebner reaction, a multicomponent synthesis of quinolines, utilizes anilines, an aldehyde, and pyruvic acid, suggesting that this compound could be a substrate in related MCRs. nih.gov

Fused Polycyclic Systems: The reactivity of the 2-aminophenyl group has been exploited in cascade reactions to build complex fused polycyclic systems. For instance, a novel cascade reaction involving 1-(2-aminophenyl)prop-2-ynols has been developed to form N,O-containing fused 5,5,6-tricyclic skeletons, demonstrating the potential for intricate molecular architectures originating from the 2-aminophenyl moiety. rsc.org

Povarov Reaction: The Povarov reaction is a multicomponent reaction that typically involves an aniline (B41778), an aldehyde, and an activated alkene to form tetrahydroquinolines. nih.gov this compound could potentially serve as the aniline component in such a reaction, leading to the synthesis of complex, cyclopropyl-substituted tetrahydroquinolines.

The application of these strategies allows for the rapid generation of molecular diversity from a single, versatile starting material.

Compound Names

Design and Synthesis of Derivatives and Analogues of 2 Aminophenyl Cyclopropyl Methanone

Systematic Structural Modifications

The design of novel derivatives from the (2-Aminophenyl)(cyclopropyl)methanone scaffold involves strategic modifications at three key positions: the aminophenyl ring, the cyclopropyl (B3062369) moiety, and the ketone linkage. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting compounds.

Substituent Effects on the Aminophenyl Ring

The aminophenyl ring of this compound is a prime target for structural variation. The introduction of different substituents on this aromatic ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule. The synthesis of such derivatives often starts from appropriately substituted anilines. A general approach involves the protection of the aniline (B41778) as an acetanilide, followed by benzoylation and subsequent deprotection to yield the desired substituted 2-aminobenzophenone (B122507), which can then be converted to the cyclopropyl methanone (B1245722) derivative. researchgate.net

| Substituent (R) | Precursor Compound Name | Potential Impact |

|---|---|---|

| -H | (2-Aminophenyl)(phenyl)methanone | Baseline compound |

| 4-Cl | (2-Amino-5-chlorophenyl)(phenyl)methanone | Increases lipophilicity, potential for halogen bonding |

| 4-Br | (2-Amino-5-bromophenyl)(phenyl)methanone | Further increases lipophilicity and size |

| 4-NO₂ | (2-Amino-5-nitrophenyl)(phenyl)methanone | Strongly electron-withdrawing, potential for hydrogen bonding |

| 4-CH₃ | (2-Amino-5-methylphenyl)(phenyl)methanone | Electron-donating, increases lipophilicity |

| 4-OCH₃ | (2-Amino-5-methoxyphenyl)(phenyl)methanone | Electron-donating, can influence H-bonding and solubility |

Modifications and Diversification of the Cyclopropyl Moiety

The cyclopropyl ring is another key site for structural diversification. Its strained nature can contribute to unique binding interactions with biological targets. Modifications can include the introduction of substituents on the cyclopropane (B1198618) ring itself. One synthetic strategy to achieve this is through the Corey-Chaykovsky cyclopropanation of substituted chalcones, which can be prepared from substituted salicylaldehydes and aryl methyl ketones. nih.gov This allows for the synthesis of a variety of substituted (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones. nih.gov

Alternatively, the synthesis of 1- and 1,2-substituted cyclopropylamines can be achieved from ketone homoenolates, providing another route to diversified cyclopropyl moieties. acs.orgacs.org The incorporation of substituents on the cyclopropyl ring can influence the molecule's conformation and steric profile. mdpi.com

| Modification | Example Compound Class | Synthetic Approach |

|---|---|---|

| Aryl substitution | (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones | Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones nih.gov |

| Alkyl substitution | 1-Alkylcyclopropylamines | Trapping of ketone homoenolates with amines acs.orgacs.org |

| Vinyl substitution | Vinylcyclopropylamides | Rhodium-catalyzed cyclopropanation of enamides with cyclopropenes rsc.org |

| Fused ring systems | Spirocyclic aminomethylcyclopropanols | Diastereoselective cyclopropanation of exocyclic enol ethers nih.gov |

Variations at the Ketone Linkage

The ketone linkage is a critical pharmacophoric element, often involved in hydrogen bonding interactions. However, it can also be a site of metabolic instability. Bioisosteric replacement of the ketone group is a common strategy in medicinal chemistry to improve pharmacokinetic properties while retaining biological activity. cambridgemedchemconsulting.com

One promising bioisostere for the ketone group is the oxetane (B1205548) ring. cambridgemedchemconsulting.com Oxetanes can mimic the hydrogen-bonding ability and dipole moment of a ketone while offering increased metabolic stability and three-dimensionality. nih.govbeilstein-journals.org The synthesis of oxetane analogues can be achieved through various methods, including the Paternò-Büchi reaction ([2+2] photocycloaddition of an alkene and a carbonyl) and ring-expansion of epoxides. beilstein-journals.orgmagtech.com.cn Another potential replacement for the ketone is an aryl halide, which has been investigated as a ketone bioisostere in other contexts. nih.gov

| Bioisostere | Rationale for Replacement | General Synthetic Strategy |

|---|---|---|

| Oxetane | Improves metabolic stability, increases 3D character, maintains H-bonding capacity. nih.govbeilstein-journals.org | Paternò-Büchi reaction, epoxide ring expansion. beilstein-journals.orgmagtech.com.cn |

| Aryl Halide | Can mimic electronic properties and act as a hydrogen bond acceptor. nih.gov | Cross-coupling reactions. nih.gov |

| Alkene | Removes the polar carbonyl group, altering physicochemical properties. | Wittig reaction or related olefination methods. |

| Thio-ketone | Modifies electronic and steric properties. | Treatment of the ketone with Lawesson's reagent. |

Enantioselective Synthesis and Stereochemical Control of Derivatives

The development of enantiomerically pure derivatives is often crucial for enhancing therapeutic efficacy and reducing off-target effects. The asymmetric synthesis of this compound derivatives can be approached through several strategies, with a primary focus on the stereocontrolled formation of the cyclopropane ring.

Transition-metal-catalyzed asymmetric cyclopropanation of olefins with diazo compounds is a powerful method for constructing optically active cyclopropanes. acs.orgthieme-connect.com Chiral rhodium and ruthenium complexes, in particular, have been shown to be effective catalysts for these transformations. acs.orgnih.gov For example, rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates can lead to highly stereoselective cyclopropanations with high enantiomeric excess. nih.gov

Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the cyclopropanation reaction. thieme-connect.comharvard.edu For instance, the Simmons-Smith cyclopropanation of chiral enamides can proceed with high diastereoselectivity. thieme-connect.com Additionally, organocatalysis has emerged as a valuable tool for enantioselective cyclopropanation. Chiral iminium catalysts, derived from chiral amines, can activate α,β-unsaturated aldehydes towards reaction with stabilized ylides to form enantioenriched cyclopropanes. princeton.edu The asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts also represents a viable route. nih.govnih.gov

Combinatorial Chemistry and Library Synthesis Based on the this compound Scaffold

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds for high-throughput screening. The this compound scaffold is well-suited for combinatorial derivatization due to its multiple points for diversification.

Solid-phase synthesis is a key enabling technology for combinatorial chemistry. benthamscience.com A potential solid-phase strategy for synthesizing a library of this compound derivatives could involve immobilizing a protected 2-aminobenzophenone precursor onto a solid support. From this resin-bound intermediate, a variety of cyclopropanecarboxylic acids could be coupled to introduce diversity at the cyclopropyl moiety. Subsequent modifications to the aminophenyl ring, such as acylation or alkylation, could be performed before cleavage from the resin to yield the final library of compounds.

The synthesis of libraries of related heterocyclic compounds, such as 1,4-benzodiazepines from 2-aminobenzophenones, demonstrates the feasibility of applying combinatorial approaches to this class of molecules. researchgate.netnih.gov Similarly, the solid-phase synthesis of quinazoline-2,4-diones, which can be derived from 2-aminophenyl ketone precursors, further highlights the potential for library generation around this core structure. mdpi.combenthamscience.com

Mechanistic Investigations of Chemical Processes Involving 2 Aminophenyl Cyclopropyl Methanone

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for (2-Aminophenyl)(cyclopropyl)methanone and related aryl cyclopropyl (B3062369) ketones often involves a combination of experimental and computational methods to identify intermediates, determine kinetic profiles, and understand the influence of catalysts.

Characterization of Reaction Intermediates

The reactivity of aryl cyclopropyl ketones is often initiated by activation of the ketone, leading to several key intermediates depending on the reaction conditions.

In photocatalytic [3+2] cycloaddition reactions, the process begins with a one-electron reduction of the aryl cyclopropyl ketone. nih.govacs.org This is typically achieved using a photocatalyst like Ru(bpy)₃²⁺ in the presence of a Lewis acid. nih.govscispace.com The initial species formed is a ketyl radical anion . scispace.com This radical anion is capable of undergoing a rapid, reversible ring-opening to form a more stable distonic radical anion , where the radical and anionic charges are separated. nih.govnih.gov This ring-opened intermediate is central to the subsequent cycloaddition steps.

In other catalytic systems, different intermediates are observed. For instance, in the DABCO-catalyzed Cloke-Wilson rearrangement of related donor-acceptor cyclopropanes, a nucleophilic attack by the catalyst opens the cyclopropane (B1198618) ring to generate a 1,3-zwitterionic intermediate . nih.govacs.org This intermediate then proceeds through a Michael addition mechanism. nih.gov Similarly, phosphine-catalyzed ring-opening reactions also proceed through nucleophilic attack to open the three-membered ring, forming an enolate intermediate that undergoes further intramolecular reactions. rsc.org

In the photochemical deracemization of cyclopropyl ketones using chiral Al-salen complexes, computational studies suggest that photoexcitation leads to the formation of ketyl radicals, which then open to form triplet diradicals . thieme-connect.com The stereochemical outcome is determined by the subsequent epimerization of enol radical species within the chiral catalyst's environment. thieme-connect.com

Role of Catalysts and Reaction Conditions in Mechanistic Divergence

Catalysts and reaction conditions play a pivotal role in directing the reaction of this compound down specific mechanistic pathways, leading to different products. The choice of catalyst can fundamentally alter the type of bond activation and the nature of the intermediates formed.

Photocatalytic Systems for Cycloaddition and Deracemization: Visible-light photocatalysis has emerged as a powerful tool for activating aryl cyclopropyl ketones. scispace.com A dual-catalyst system, combining a transition metal photoredox catalyst (e.g., Ru(bpy)₃²⁺) with a Lewis acid (e.g., La(OTf)₃ or a chiral Gd(III) complex), enables formal [3+2] cycloadditions. nih.govnih.gov Here, the photocatalyst generates the reactive radical anion, while the Lewis acid activates the ketone and, if chiral, controls the enantioselectivity. nih.gov

A different photocatalytic approach is used for deracemization, where a single chiral Al-salen complex acts as the photocatalyst. nih.govresearchgate.netnih.gov Upon irradiation with violet light (λ = 400 nm), the Al-salen complex becomes excited and facilitates a single-electron transfer to the cyclopropyl ketone, which it coordinates as a Lewis acid. nih.govresearchgate.net This dual function allows the catalyst to both enable the reaction and control the stereochemistry simultaneously, a distinct advantage over systems requiring separate catalysts for reactivity and selectivity. nih.gov

Lewis Acid Catalysis for Other Transformations: Scandium(III) triflate (Sc(OTf)₃) is a water-resistant Lewis acid that catalyzes various transformations of ketones. organic-chemistry.orgnih.govresearchgate.net It has been used for the direct synthesis of N-unprotected ketimines from ketones using bis(trimethylsilyl)amine as a nitrogen source. organic-chemistry.orgnih.gov Mechanistic studies suggest that the Lewis acid activates the ketone towards nucleophilic attack. organic-chemistry.org In other contexts, Sc(OTf)₃ has been used in tandem reactions, such as the transfer hydrogenation and cyclization of o-aminoacetophenone with alcohols, demonstrating its versatility. nih.gov

The following table summarizes how different catalyst systems lead to divergent mechanistic pathways for aryl cyclopropyl ketones.

| Catalyst System | Reaction Type | Key Mechanistic Features | Ref. |

| Ru(bpy)₃²⁺ / Lewis Acid | [3+2] Cycloaddition | Photoredox generation of a ring-opened distonic radical anion. | nih.govnih.gov |

| Chiral Al-salen | Deracemization | Single chiral photocatalyst regulates reactivity and selectivity via photo-induced electron transfer. | nih.govnih.gov |

| SmI₂ / Sm⁰ | [3+2] Cycloaddition | Engages less reactive alkyl cyclopropyl ketones; Sm⁰ prevents catalyst deactivation. | nih.govresearchgate.net |

| Scandium(III) triflate | Ketimine Synthesis | Lewis acid activation of the ketone towards a nitrogen nucleophile. | organic-chemistry.orgnih.gov |

| DABCO | Rearrangement | Nucleophilic catalyst opens the cyclopropane ring to form a zwitterionic intermediate. | nih.govacs.org |

Studies on Chemo-, Regio-, and Stereoselectivity

The presence of multiple reactive sites in this compound—the amino group, the ketone, and the cyclopropane ring—makes selectivity a key challenge and area of study.

Chemo-, Regio-, and Stereoselectivity in [3+2] Cycloadditions: In the photocatalytic [3+2] cycloaddition, high levels of selectivity can be achieved. The reaction is chemoselective, as the cycloaddition occurs preferentially over other potential side reactions. When an unsymmetrically substituted cyclopropyl ketone was used, the reaction showed exclusive chemoselectivity, forming only one constitutional isomer. nih.gov Furthermore, the use of a chiral Lewis acid catalyst in tandem with the photocatalyst induces high enantioselectivity, enabling the construction of densely substituted cyclopentanes with excellent enantiomeric excess (ee). nih.gov The reaction also demonstrates diastereoselectivity, particularly with α-substituted enoates as reaction partners. scispace.com The aryl group on the cyclopropyl ketone is crucial for the initial one-electron reduction process, while substituents on this ring can be varied, tolerating both electron-donating and electron-withdrawing groups without significant loss of selectivity. nih.gov

Stereoselectivity in Deracemization: The Al-salen photocatalyzed deracemization of cyclopropyl ketones is a prime example of stereoselective synthesis, achieving up to a 98:2 enantiomeric ratio (e.r.). nih.govnih.gov This process converts a racemic mixture into a single, highly enantioenriched product. nih.gov

Selectivity in Other Reactions: The reduction of this compound can be chemoselective. Using reagents like sodium borohydride (B1222165) (NaBH₄), the ketone can be selectively reduced to an alcohol without affecting the cyclopropane ring or the amino group. This contrasts with catalytic hydrogenation (e.g., Pd/C, H₂), which may also affect other functional groups under different conditions. The inherent properties of the molecule, such as the electron-donating amino group, also direct the regioselectivity in reactions like electrophilic aromatic substitution, which typically occurs at the position para to the amino group.

Transition State Analysis and Reaction Coordinate Mapping

While specific transition state analyses for this compound are not widely published, computational studies on analogous systems provide a robust framework for understanding these concepts. Density Functional Theory (DFT) is a powerful tool used to map reaction coordinates and analyze the structures and energies of transition states. nih.govrsc.org

For phosphine-catalyzed and DABCO-catalyzed ring-opening reactions of cyclopropyl ketones, DFT calculations have been used to elucidate the multi-step mechanisms. nih.govacs.orgrsc.org These studies compute the free energy profile of the entire reaction, identifying the lowest-energy pathway. nih.gov The calculations reveal that these reactions often proceed stepwise, involving intermediates like zwitterions or ylides. acs.orgrsc.org The transition state structures for key steps, such as the initial ring-opening and subsequent ring-closure, are located and analyzed to understand the origins of selectivity. nih.govacs.org

In the context of cycloadditions, DFT is used to explore chemo-, regio-, and stereoselectivity. mdpi.comnih.gov For example, in a [3+2] cycloaddition, there can be multiple regioisomeric and stereoisomeric pathways. mdpi.com By calculating the activation energies for the transition states of each pathway, the kinetically favored product can be predicted. nih.gov Structural analysis of the transition states can reveal key interactions, such as hydrogen bonds or steric clashes, that dictate the stereochemical outcome. nih.gov Furthermore, analyses like the Activation Strain Model and Energy Decomposition Analysis can quantitatively probe the physical factors, such as strain and electronic interactions, that govern the reactivity and regioselectivity of the crucial ring-opening step. acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Aminophenyl Cyclopropyl Methanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (2-Aminophenyl)(cyclopropyl)methanone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the aminophenyl group, the amine (-NH₂) protons, and the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) ring. The chemical shifts (δ) for the cyclopropane (B1198618) protons typically appear as distinct multiplets in the upfield region (around δ 1.0–1.5 ppm).

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the ketone group is particularly noteworthy, typically resonating in the downfield region of the spectrum (around δ 190-210 ppm). The aromatic carbons and the carbons of the cyclopropyl ring would also have characteristic chemical shifts.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to piece together adjacent fragments of the molecule. HSQC spectra correlate proton signals with the signals of the directly attached carbon atoms, providing unambiguous C-H bond assignments. These advanced NMR methods are crucial for confirming the precise structure of this compound and for distinguishing it from potential isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon | - | ~198 |

| Aromatic C-NH₂ | - | ~150 |

| Aromatic C-H | ~6.6-7.8 | ~115-135 |

| Aromatic C-CO | - | ~120 |

| Amine Protons | ~5.5-6.5 (broad) | - |

| Cyclopropyl CH | ~2.5-3.0 | ~18 |

| Cyclopropyl CH₂ | ~1.0-1.5 | ~12 |

Note: These are approximate predicted values and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS can confirm its molecular formula, C₁₀H₁₁NO, by providing a highly accurate mass measurement of the molecular ion ([M]+) or its protonated form ([M+H]+). This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. In the case of this compound, common fragmentation pathways could involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a cyclopropylcarbonyl cation or a 2-aminobenzoyl cation.

Loss of small molecules: Elimination of neutral molecules such as CO or NH₃.

Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement, if sterically feasible.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's substructures can be constructed, further confirming the identity of this compound. In silico fragmentation prediction tools can assist in interpreting the observed fragmentation patterns. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

FT-IR Spectroscopy is particularly sensitive to polar bonds. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.

C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ due to the carbonyl group of the ketone.

C-N stretching: A band in the region of 1250-1350 cm⁻¹.

Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Cyclopropyl C-H stretching: Bands typically above 3000 cm⁻¹.

FT-Raman Spectroscopy is complementary to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. It can provide additional information about the carbon skeleton and the cyclopropyl ring. The combination of both FT-IR and FT-Raman provides a comprehensive vibrational profile of the molecule. nih.gov

Table 2: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 |

| Carbonyl (C=O) | Stretch | 1630-1680 |

| Aromatic C=C | Stretch | 1450-1600 |

| Amine (N-H) | Bend | 1590-1650 |

| Aromatic C-H | Bend | 690-900 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, revealing the exact positions of the atoms in space.

For this compound, a successful X-ray crystallographic analysis would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The spatial arrangement of the aminophenyl and cyclopropyl groups relative to the carbonyl group.

Intermolecular interactions: The presence of hydrogen bonding (e.g., between the amine group of one molecule and the carbonyl oxygen of another) and other non-covalent interactions that dictate the crystal packing. For instance, an intramolecular N—H⋯O hydrogen bond involving the amine hydrogen and the adjacent carbonyl oxygen is a possibility. nih.gov

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Advanced Chromatographic Techniques for Purity and Isomer Analysis (e.g., HPLC, LC-MS/MS)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture. A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.govnih.gov This technique is particularly powerful for analyzing complex mixtures and for quantifying low levels of the compound. nih.gov Following separation by HPLC, the analyte is ionized and subjected to MS/MS analysis. This allows for the selective detection of this compound based on its specific precursor-to-product ion transitions, even in the presence of co-eluting impurities. LC-MS/MS is an indispensable tool for purity analysis, metabolite identification, and pharmacokinetic studies. nih.govnih.gov

Computational and Theoretical Chemistry Studies of 2 Aminophenyl Cyclopropyl Methanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, offer profound insights into the electronic nature of (2-Aminophenyl)(cyclopropyl)methanone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. By approximating the electron density, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations reveal a non-planar conformation, primarily due to the spatial arrangement of the aminophenyl and cyclopropyl (B3062369) groups. The geometry is stabilized by factors including an intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen. DFT methods are employed to evaluate electronic and quantum chemical properties, providing a detailed picture of the molecule's foundational characteristics. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: This data is representative of typical DFT calculation results and serves as an illustrative example.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.245 |

| C-N (amino) | 1.370 | |

| C-C (carbonyl-phenyl) | 1.485 | |

| C-C (carbonyl-cyclopropyl) | 1.490 | |

| C-C (cyclopropyl avg.) | 1.510 | |

| **Bond Angles (°) ** | O=C-C (phenyl) | 121.5 |

| O=C-C (cyclopropyl) | 120.8 | |

| C-C-N (phenyl) | 122.0 |

| Dihedral Angle (°) | Phenyl Ring - Carbonyl Plane | 35.0 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is primarily localized on the electron-rich aminophenyl ring, specifically on the nitrogen atom and the ortho- and para-positions of the aromatic ring. The LUMO is predominantly centered on the carbonyl group and the adjacent cyclopropyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This analysis is vital for predicting how the molecule will interact with electrophiles and nucleophiles and for understanding its role in chemical reactions. wikipedia.org

Table 2: Calculated Frontier Molecular Orbital Energies Note: Values are illustrative and based on typical DFT calculations.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.98 | Highest Occupied Molecular Orbital; Indicates nucleophilic sites. |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital; Indicates electrophilic sites. |

| Energy Gap (ΔE) | 5.03 | LUMO - HOMO; Predicts chemical reactivity and stability. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. wikipedia.org This method quantifies electron density distribution, atomic charges, and the stabilizing effects of orbital interactions (hyperconjugation). wikipedia.orgrsc.org

In this compound, NBO analysis reveals significant delocalization of the nitrogen lone pair electrons into the π-system of the phenyl ring and the carbonyl group. It also highlights hyperconjugative interactions between filled bonding orbitals and empty anti-bonding orbitals. For instance, the interaction between the lone pair orbital of the amino nitrogen (nN) and the anti-bonding π* orbital of the C=C bonds in the phenyl ring (nN → π*C=C) contributes to the stability of the molecule. The analysis of donor-acceptor interactions provides quantitative data on the strength of these delocalizations, which are crucial for understanding the molecule's electronic structure and reactivity. wikipedia.orgresearchgate.net

Table 3: NBO Analysis - Natural Charges on Key Atoms Note: Charges are illustrative examples derived from typical NBO calculations.

| Atom | Element | Natural Charge (e) |

|---|---|---|

| O1 | Oxygen (carbonyl) | -0.58 |

| N1 | Nitrogen (amino) | -0.85 |

| C1 | Carbon (carbonyl) | +0.49 |

| C2 | Carbon (phenyl, attached to N) | -0.45 |

Molecular Dynamics Simulations to Understand Conformation and Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This approach is invaluable for understanding the conformational flexibility of this compound, especially in different environments like aqueous solutions.

Simulations can predict how the molecule's conformation changes when transitioning from a vacuum (gas phase) to a solvent, which can significantly alter its properties and interactions. nih.gov For instance, MD can be used to explore the stability of the intramolecular hydrogen bond in the presence of water molecules and to map the solvation shell around the molecule. Furthermore, these simulations are critical for studying the interactions between this compound and biological macromolecules, such as enzymes or receptors, by predicting binding modes and estimating binding affinities.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. nih.govmdpi.com Using methods like DFT, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculated spectra help in the assignment of experimental spectral bands to specific molecular vibrations, such as the C=O stretch, N-H stretches, and cyclopropyl ring deformations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be computed. nih.gov By comparing the calculated NMR parameters with those obtained from experiments, the accuracy of the computed molecular structure can be confirmed. Discrepancies between calculated and experimental data can point to environmental effects, such as solvent interactions, that are not fully captured in the computational model.

Table 4: Comparison of Calculated and Hypothetical Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3485 | 3470 |

| N-H Symmetric Stretch | 3390 | 3375 |

| C=O Stretch | 1650 | 1635 |

| C-N Stretch | 1280 | 1272 |

| Cyclopropyl Ring Bend | 1025 | 1018 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For reactions such as the electrophilic aromatic substitution on the aminophenyl ring, DFT calculations can model the entire reaction coordinate. The energy barrier for the reaction, known as the activation energy, can be calculated from the energy difference between the reactants and the transition state. This information is crucial for understanding reaction kinetics. For instance, kinetic studies on related compounds have revealed two-step mechanisms, which can be computationally modeled to validate the proposed pathway.

Table 5: Hypothetical Calculated Energies for a Reaction Pathway Note: Energies are relative to the reactants.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.5 | Energy barrier for the first step |

| Intermediate | -5.2 | A stable species formed during the reaction |

| Transition State 2 | +10.8 | Energy barrier for the second step |

| Products | -20.1 | Final products of the reaction |

Q & A

Q. What are the recommended synthetic routes for (2-Aminophenyl)(cyclopropyl)methanone under laboratory conditions?

Methodological Answer: A common approach involves cyclopropane ring formation via reactions between aminophenyl precursors and cyclopropane-containing reagents. For example:

- Friedel-Crafts acylation : Reacting 2-aminophenyl derivatives with cyclopropanecarbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

- Multi-step cyclization : As described in a related synthesis, (3-aminophenyl)(cyclopropyl)methanone was synthesized via refluxing with cyanoguanidine and cyclohexanone in ethanol, followed by purification via filtration and chromatography .

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Cyanoguanidine, cyclohexanone, HCl, EtOH, reflux | 25% | |

| Purification | Column chromatography, preparative HPLC | >95% purity |

Q. How should researchers ensure safety when handling this compound given limited toxicological data?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation of vapors or aerosols .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent degradation .

- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Compare experimental spectra with NIST reference data (e.g., m/z 175.1 [M+H]⁺) .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C-NMR for characteristic cyclopropane (δ ~1.0–1.5 ppm) and ketone (δ ~200–210 ppm) signals .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for synthesizing derivatives of this compound?

Methodological Answer:

- Catalyst Selection : SiliaCat DPP-Pd enhances efficiency in Suzuki-Miyaura couplings, minimizing Pd contamination .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 40 min at 150°C) while maintaining yields >60% .

- Solvent Systems : Use dioxane/water mixtures (4:1) with K₂CO₃ as a base to stabilize intermediates .

Q. Example Reaction Scheme

Borylation : Convert brominated intermediates to boronic esters.

Coupling : React with this compound derivatives under Pd catalysis.

Workup : Remove solvent via rotary evaporation; purify via flash chromatography .

Q. What strategies mitigate competing reaction pathways in C–H functionalization of this compound?

Methodological Answer:

- Directing Groups : Introduce temporary directing groups (e.g., pyridyl) to regioselectively activate C–H bonds .

- Catalyst Tuning : Use Pd(OAc)₂ with phosphine ligands (e.g., XPhos) to suppress side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve catalyst stability and selectivity .

Q. How can researchers evaluate the biological activity of this compound as a pharmacophore?

Methodological Answer:

- Receptor Binding Assays : Screen against targets like 5-HT₂B receptors using radioligand displacement (e.g., [³H]-LSD) .

- Enzymatic Inhibition : Test kinase inhibition via fluorescence-based assays (IC₅₀ values) .

- Cellular Toxicity : Assess cytotoxicity in HEK293 or HepG2 cells using MTT assays (72-hour exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.